ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a tricyclic core with fused imino, oxo, and carboxylate functional groups. Its structure includes a 5-bromo-2-chlorobenzoyl substituent at position 6 and a furan-2-ylmethyl group at position 5. The compound’s complexity (molecular complexity score ≈1,130, extrapolated from analogs in , and 6) suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring halogenated aromatic interactions .
Properties
IUPAC Name |
ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrClN4O5/c1-2-36-26(35)19-13-18-22(29-21-7-3-4-10-31(21)25(18)34)32(14-16-6-5-11-37-16)23(19)30-24(33)17-12-15(27)8-9-20(17)28/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJWVNLMESTGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Br)Cl)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 5-bromo-2-chlorobenzoic acid with ethyl alcohol to form ethyl 5-bromo-2-chlorobenzoate.
Cyclization and Functionalization: The ethyl 5-bromo-2-chlorobenzoate undergoes cyclization with appropriate reagents to form the triazatricyclo structure.
Introduction of the Furan Moiety: The furan-2-ylmethyl group is introduced through a substitution reaction, typically using furan-2-ylmethyl halides and a base to facilitate the reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound belongs to a family of triazatricyclo derivatives with modifications at positions 6 (benzoyl substituent) and 7 (alkyl/heterocyclic groups). Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Halogen Effects : The target compound’s 5-bromo-2-chlorobenzoyl group introduces greater steric bulk and lipophilicity (XLogP3 ~3.5) compared to fluorine/chlorine-substituted analogs. Bromine’s polarizability may enhance π-stacking interactions in biological systems .
Hydrogen Bonding: The furan-2-ylmethyl group increases hydrogen bond acceptor count (8 vs.
Rotational Flexibility : Higher rotatable bond count (7) compared to Analog 3 (4) suggests conformational adaptability, which could influence pharmacokinetic properties like bioavailability .
Structural and Electronic Comparisons
- Aromatic Substituents: The 5-bromo-2-chlorobenzoyl group in the target compound creates a strong electron-withdrawing effect, altering the electron density of the triazatricyclo core compared to analogs with mono-halogenated benzoyl groups (e.g., 4-F or 3-Cl). This may enhance electrophilic reactivity or stabilize charge-transfer interactions . Furan-2-ylmethyl vs. This could modulate binding affinity in biological targets like kinases or GPCRs .
Crystallographic and Conformational Analysis :
- Analog 2 (propan-2-yl) exhibits reduced molecular complexity (1,070 vs. 1,130 in the target), likely due to fewer bulky substituents. However, the furan group in the target compound may induce distinct puckering patterns in the tricyclic core, as observed in similar systems using Cremer-Pople coordinates .
Computational Predictions
- Similarity Coefficients : Tanimoto similarity scores between the target and analogs range from 0.65–0.78, indicating moderate structural overlap. However, the bromine/chlorine combination in the target compound creates a unique pharmacophore profile, diverging from fluorine-based analogs .
Biological Activity
Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features a unique triazatricyclo structure with multiple functional groups that contribute to its biological activity. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Triazatricyclo Structure | A complex arrangement that may influence binding affinity to biological targets. |
| Bromo and Chloro Substituents | Enhance reactivity and potential biological interactions. |
| Furan Ring | Known for various biological activities including anti-inflammatory effects. |
Antimicrobial Properties
Experimental studies indicate that ethyl 6-(5-bromo-2-chlorobenzoyl)imino exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action may involve interference with cellular processes such as enzyme inhibition or DNA interaction.
Anticancer Activity
The compound has shown promising results in anticancer assays, particularly against certain cancer cell lines. The triazole moiety is known for its role in inhibiting tumor growth through various pathways.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes.
- Cellular Signaling Modulation : It may alter signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibit significant antifungal activity through enzyme inhibition .
- Anticancer Research : Research indicated that compounds with similar structural features showed cytotoxic effects on breast cancer cells, suggesting potential therapeutic applications .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of compounds containing furan rings against Gram-positive bacteria .
Synthesis
The synthesis of ethyl 6-(5-bromo-2-chlorobenzoyl)imino typically involves several key steps:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the furan moiety through nucleophilic substitution reactions.
- Final esterification to yield the target compound.
Analytical Techniques
To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Used for structural confirmation.
- Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
